tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chlorine atom attached to a phenoxy group, which is further connected to an azetidine ring. The molecular formula of this compound is C14H17BrClNO2, and it has a molecular weight of 346.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(3-bromo-4-chlorophenoxy)azetidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
- Substitution reactions yield various substituted azetidine derivatives.
- Oxidation reactions produce oxidized phenoxy derivatives.
- Reduction reactions yield reduced azetidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated azetidines on biological systems. It serves as a model compound to investigate the interactions of halogenated organic molecules with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of halogen atoms enhances its binding affinity and specificity. The azetidine ring provides a rigid framework that facilitates precise interactions with target molecules .
Comparison with Similar Compounds
tert-Butyl 3-bromoazetidine-1-carboxylate: Similar structure but lacks the phenoxy group and chlorine atom.
tert-Butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate: Similar structure but with different positions of the bromine and chlorine atoms on the phenyl ring.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of the azetidine ring.
Uniqueness: tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-9-4-5-12(16)11(15)6-9/h4-6,10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDJDJGWIBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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